4-azido-2-bromo-1-iodobenzene
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Overview
Description
4-Azido-2-bromo-1-iodobenzene: is an aryl azide compound that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of azide, bromine, and iodine substituents on a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-iodobenzene typically involves the following steps:
Bromination: The starting material, 1-iodobenzene, undergoes bromination using bromine or a brominating agent to yield 2-bromo-1-iodobenzene.
Azidation: The brominated intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-bromo-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of triazoles.
Cross-Coupling Reactions: The bromine and iodine substituents make this compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like tetrahydrofuran (THF).
Major Products:
Triazoles: Formed through azide-alkyne cycloaddition reactions.
Biaryl Compounds: Resulting from cross-coupling reactions with aryl boronic acids or alkynes.
Scientific Research Applications
4-Azido-2-bromo-1-iodobenzene is widely used in scientific research due to its diverse properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and biaryl compounds.
Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biomolecular interactions.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-azido-2-bromo-1-iodobenzene primarily involves its reactivity towards nucleophiles and its participation in cross-coupling reactions:
Nucleophilic Substitution: The azide group can undergo nucleophilic substitution, forming triazoles through azide-alkyne cycloaddition.
Cross-Coupling Reactions: The bromine and iodine substituents facilitate palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds.
Comparison with Similar Compounds
2-Azido-4-bromo-1-iodobenzene: Similar structure but with different substitution pattern.
4-Azido-2-chloro-1-iodobenzene: Chlorine substituent instead of bromine.
4-Azido-2-bromo-1-fluorobenzene: Fluorine substituent instead of iodine.
Uniqueness: 4-Azido-2-bromo-1-iodobenzene is unique due to the combination of azide, bromine, and iodine substituents on a single benzene ring. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
1379324-04-5 |
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Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
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